molecular formula C15H19Cl3N2O B1407373 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982950-40-2

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1407373
CAS No.: 1982950-40-2
M. Wt: 349.7 g/mol
InChI Key: VXVVFYPLDBGELR-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a chemical compound with the molecular formula C15H19Cl3N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, an oxazole ring, and a chlorobenzyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves multiple steps, typically starting with the preparation of the oxazole ring followed by the introduction of the piperidine and chlorobenzyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVVFYPLDBGELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
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3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

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